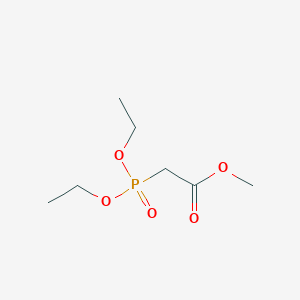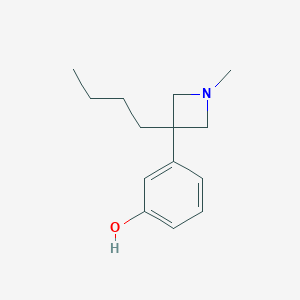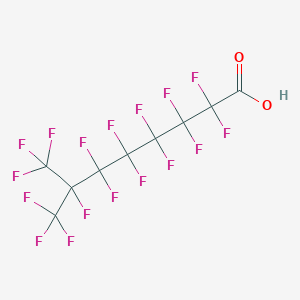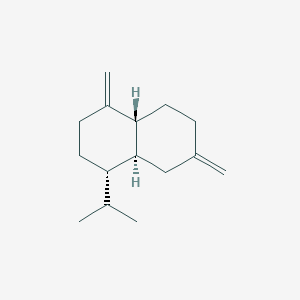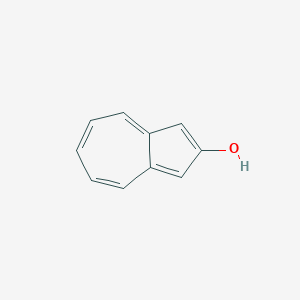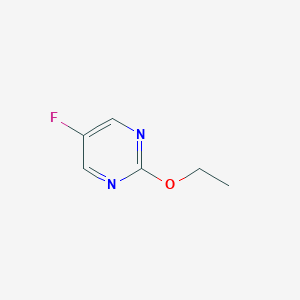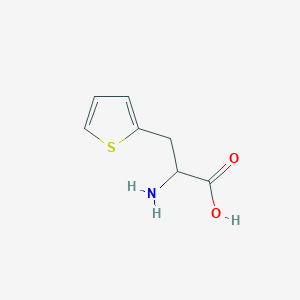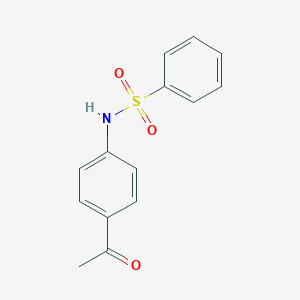
N-(4-アセチルフェニル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)benzenesulfonamide is a sulfonamide compound with the molecular formula C14H13NO3S and a molecular weight of 275.33 g/mol . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties .
科学的研究の応用
作用機序
Target of Action
N-(4-acetylphenyl)benzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them primary targets for many sulfonamide compounds .
Mode of Action
Based on the known actions of sulfonamides, it can be inferred that this compound may inhibit the activity of its target enzymes, leading to disruption of the biological processes they are involved in .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides can affect a variety of biochemical pathways. For instance, carbonic anhydrase plays a key role in maintaining pH balance and fluid balance in the body, while dihydropteroate synthetase is involved in the synthesis of folate, a vital nutrient . Therefore, the inhibition of these enzymes can lead to significant downstream effects, including disruption of pH and fluid balance and inhibition of folate synthesis .
Pharmacokinetics
Sulfonamides in general are known to have good absorption and distribution profiles, allowing them to reach their target sites effectively . The metabolism and excretion of these compounds can vary, affecting their overall bioavailability .
Result of Action
N-(4-acetylphenyl)benzenesulfonamide has been found to exhibit significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . This suggests that the compound’s action results in the inhibition of bacterial growth, likely through disruption of essential biochemical processes .
Action Environment
The action of N-(4-acetylphenyl)benzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion, potentially altering its efficacy and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)benzenesulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of N-methyl-2-pyrrolidone (NMP) as a solvent at room temperature for 24 hours . The reaction can be represented as follows:
Tosyl chloride+Amine→N-(4-acetylphenyl)benzenesulfonamide
Industrial Production Methods
Industrial production methods for N-(4-acetylphenyl)benzenesulfonamide are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
N-(4-acetylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
類似化合物との比較
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(4-acetylphenyl)benzenesulfonamide is unique due to its specific structural features, such as the acetyl group attached to the phenyl ring, which may contribute to its distinct biological activities. Compared to other sulfonamides, it may exhibit different levels of potency and selectivity in various applications .
特性
IUPAC Name |
N-(4-acetylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRJGOBHYOBMPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350555 |
Source


|
| Record name | N-(4-acetylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76883-69-7 |
Source


|
| Record name | N-(4-acetylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the chloro substitution on the benzene ring affect the crystal structure of N-(4-acetylphenyl)benzenesulfonamide derivatives?
A1: Research indicates that substituting two hydrogen atoms with chlorine atoms at the 2- and 5-positions of the benzene ring in N-(4-acetylphenyl)benzenesulfonamide does not significantly alter the overall molecular conformation or the intermolecular interactions within the crystal structure. Both the substituted (N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide) and unsubstituted (N-(4-acetylphenyl)benzenesulfonamide) molecules form similar inversion-related dimers through C-H···π and π-π interactions, and these dimers pack in a comparable manner within their respective crystal lattices. [] This suggests that the core (phenyl)benzenesulfonamide framework plays a dominant role in dictating the crystal assembly of these compounds. []
Q2: Does N-(4-acetylphenyl)benzenesulfonamide exhibit conformational variability, and if so, what is its significance?
A2: Yes, N-(4-acetylphenyl)benzenesulfonamide displays conformational variability. [] One study revealed that this compound exists in multiple conformations within the crystal structure, contributing to a Z' value greater than 1. [] The observed conformational flexibility primarily arises from rotations around the bond connecting the sulfonamide and chalcone moieties. [] While one conformer exhibits a roughly 180° rotation along this bond axis compared to the other two, the chalcone backbones themselves display varying degrees of planarity. [] This conformational variability highlights the dynamic nature of this molecule, which could have implications for its interactions with biological targets and its physicochemical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

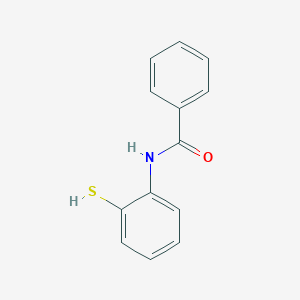
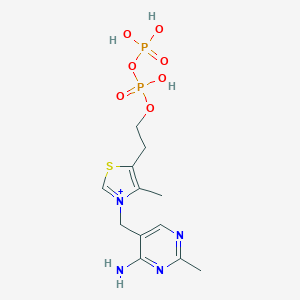
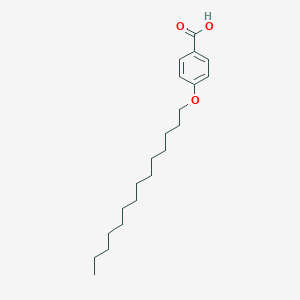
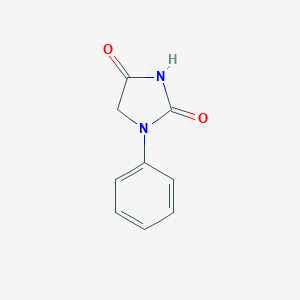
![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
